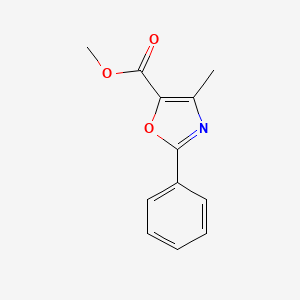

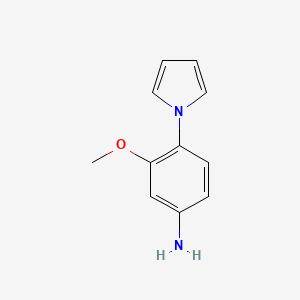

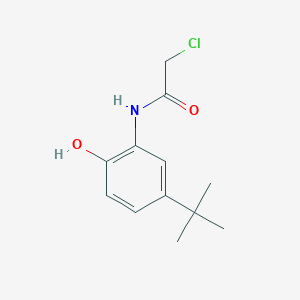

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxazole derivatives has been an area of interest for many researchers . Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Scientific Research Applications

Photochemical Studies

- Matrix Isolation and Photochemistry : The study of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a closely related compound, provides insights into the photochemical processes leading to oxazole formation from isoxazole compounds through UV irradiation. The identification of azirine and nitrile-ylide intermediates in these processes enriches our understanding of isoxazole to oxazole photoisomerization (Lopes et al., 2011).

Synthesis and Structural Assignment

- Thermal Ring Expansion : Research demonstrates the thermal ring expansion of methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates to 4-halo-5-phenyl-1,3-oxazole-2-carboxylates, providing a methodological basis for structural assignment and synthesis of oxazole derivatives (Lopes et al., 2009).

Anticancer Activity

- Anticancer Screening : A series of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, including compounds structurally similar to Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, have been synthesized and screened for anticancer activity against a variety of cancer cell lines, demonstrating significant cytotoxic activity. This suggests potential therapeutic applications (Pilyo et al., 2020).

Synthetic Methodologies

- Copper-Catalyzed Cyclization : The development of efficient synthetic routes for 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization of functionalized enamides highlights a versatile approach to oxazole synthesis, potentially applicable to Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (Kumar et al., 2012).

Blood Platelet Aggregation Inhibition

- Oxazole Derivatives as Inhibitors : The synthesis of methyl 5-substituted oxazole-4-carboxylates and their evaluation for inhibitory activity on blood platelet aggregation in vitro and ex vivo indicates potential for developing novel therapeutic agents based on oxazole derivatives (Ozaki et al., 1983).

Mechanism of Action

Target of Action

Oxazole derivatives are known to have a wide spectrum of biological activities, which suggests they interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives are known to influence a range of biochemical pathways, depending on their specific structure and the biological context .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities, suggesting they can induce various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate .

properties

IUPAC Name |

methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCRXAFDRRPINE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391323 |

Source

|

| Record name | methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

CAS RN |

22260-83-9 |

Source

|

| Record name | methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)

![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)